Atenolol - 60966-51-0

Atenolol

Catalog Number: EVT-3564228
CAS Number: 60966-51-0
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atenolol is an ethanolamine compound having a (4-carbamoylmethylphenoxy)methyl group at the 1-position and an N-isopropyl substituent. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an antihypertensive agent, a sympatholytic agent, a xenobiotic and an environmental contaminant. It is a member of ethanolamines, a monocarboxylic acid amide and a propanolamine.
Atenolol is a cardioselective beta-blocker used in a variety of cardiovascular conditions. Sir James Black, a Scottish pharmacologist, pioneered the use of beta-blockers for the management of angina pectoris in 1958 for which he received the Nobel Prize. Beta-blockers quickly became popular in clinical use and where subsequently investigated for use in myocardial infarction, arrhythmias, and hypertension during the 1960s. Later they continued to be investigated for use in heart failure throughout the 1970-1980s. Atenolol itself was developed early on in this history by Alvogen Malta under the trade name Tenormin and received FDA approval in September, 1981. Despite being one of the most widely prescribed beta blockers, evidence suggests atenolol may not significantly reduce mortality, and only modestly reduce the risk of cardiovascular disease in patients with hypertension. A Cochrane review of patients being treated for primary hypertension shows that atenolol shows a risk ratio of 0.88 for cardiovascular disease risk and a risk ratio of 0.99 for mortality. Similar results have been found in other meta-analyses. A meta-analysis of over 145,000 patients showed the risk of stroke in patients taking atenolol may depend on the age of the patient. The use of atenolol may need to be based on more patient factors than hypertension alone.
Atenolol is a beta-Adrenergic Blocker. The mechanism of action of atenolol is as an Adrenergic beta-Antagonist.
Atenolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Atenolol has been linked to rare cases of drug induced liver injury, some of which have been fatal.
Atenolol is a synthetic isopropylamino-propanol derivative used as an antihypertensive, hypotensive and antiarrhythmic Atenolol acts as a peripheral, cardioselective beta blocker specific for beta-1 adrenergic receptors, without intrinsic sympathomimetic effects. It reduces exercise heart rates and delays atrioventricular conduction, with overall oxygen requirements decreasing. (NCI04)
Atenolol can cause developmental toxicity according to state or federal government labeling requirements.
Atenolol is a so-called beta1-selective (or 'cardioselective') drug. That means that it exerts greater blocking activity on myocardial beta1-receptors than on beta2 ones in the lung. The beta2 receptors are responsible to keep the bronchial system open. If these receptors are blocked, bronchospasm with serious lack of oxygen in the body can result. However, due to its cardioselective properties, the risk of bronchospastic reactions if using atenolol is reduced compared to nonselective drugs as propranolol. Nonetheless, this reaction may also be encountered with atenolol, particularly with high doses. Extreme caution should be exerted if atenolol is given to asthma patients, who are particularly at risk; the dose should be as low as possible. If an asthma attack occurs, the inhalation of a beta2-mimetic antiasthmatic, such as hexoprenalin or salbutamol, will usually suppress the symptoms. Atenolol (trade name Tenormin) can be used to treat cardiovascular diseases such as hypertension, coronary heart disease, arrhythmias, and treatment of myocardial infarction after the acute event. Patients with compensated congestive heart failure may be treated with atenolol as a co medication (usually together with an ACE inhibitor, a diuretic and a digitalis-glycoside, if indicated). In patients with congestive heart failure, it reduces the need for and the consumption of oxygen of the heart muscle. It is very important to start with low doses, as atenolol reduces also the muscular power of the heart, which is an undesired effect in congestive heart failure.
A cardioselective beta-1 adrenergic blocker possessing properties and potency similar to PROPRANOLOL, but without a negative inotropic effect.
See also: Atenolol; Chlorthalidone (component of); Atenolol; scopolamine hydrobromide (component of).
Source and Classification

Atenolol was first synthesized in the 1970s and has been widely used since then. It is classified under the following categories:

  • Pharmacological Class: Beta-adrenergic antagonist (beta-blocker).
  • Chemical Classification: Aromatic amine derivative.

The compound is available in various formulations, including tablets and injectable forms, allowing for flexible administration depending on clinical needs.

Synthesis Analysis

Methods and Technical Details

Atenolol can be synthesized using various methods, including traditional organic synthesis and more recent green chemistry approaches. One notable method involves a deep eutectic solvent (DES) based one-pot synthesis, which has shown promising results in terms of yield and environmental impact.

  1. DES-Based Synthesis: This method utilizes a mixture of choline chloride and urea as a solvent to facilitate the reaction between 4-hydroxyphenylacetamide and epichlorohydrin. The process involves:
    • Mixing choline chloride with urea at elevated temperatures.
    • Adding epichlorohydrin dropwise while stirring.
    • The final product is precipitated by adding water after the reaction completion, achieving yields up to 95% .
  2. Traditional Synthesis: The conventional method involves multiple steps including:
    • Acetylation of p-hydroxyphenylacetamide.
    • Reaction with epichlorohydrin under controlled conditions to form atenolol.

These methods highlight the evolution of atenolol synthesis towards more sustainable practices that minimize waste and energy consumption.

Molecular Structure Analysis

Structure and Data

Atenolol has the following molecular structure:

  • Molecular Formula: C14H22N2O3
  • Molecular Weight: 246.34 g/mol
  • Structural Features:
    • Contains a beta-phenethylamine structure.
    • The presence of a hydroxyl group contributes to its polar characteristics.

The three-dimensional conformation can be examined using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Atenolol undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: The key reactions involved in synthesizing atenolol include:
    • Nucleophilic substitution where epichlorohydrin reacts with p-hydroxyphenylacetamide.
    • Acetylation reactions that modify the amine group to enhance pharmacological properties.
  2. Metabolic Reactions: In vivo, atenolol is primarily metabolized in the liver through conjugation processes, leading to various metabolites that are excreted via urine.

Understanding these reactions is crucial for optimizing synthesis routes and predicting drug interactions within biological systems.

Mechanism of Action

Process and Data

Atenolol exerts its therapeutic effects primarily through selective antagonism of beta-1 adrenergic receptors located predominantly in cardiac tissues. The mechanism can be summarized as follows:

  1. Receptor Binding: Atenolol binds to beta-1 receptors, preventing catecholamines like adrenaline from exerting their effects.
  2. Physiological Effects:
    • Decreased heart rate (negative chronotropic effect).
    • Reduced myocardial contractility (negative inotropic effect).
    • Lowered blood pressure due to decreased cardiac output.

This mechanism makes atenolol effective for treating conditions such as hypertension and heart failure by reducing workload on the heart.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 174-176 °C.
  • Solubility: Soluble in water (at physiological pH), methanol, and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pKa Value: Approximately 9.5, indicating it is a weak base.

These properties influence how atenolol is formulated for clinical use and its behavior in biological systems.

Applications

Scientific Uses

Atenolol has several important applications beyond its primary use as an antihypertensive agent:

  1. Cardiovascular Health: Widely used to manage chronic heart conditions such as coronary artery disease.
  2. Performance Enhancement Detection: Due to its misuse by athletes for performance enhancement, atenolol levels are monitored using advanced analytical techniques like molecularly imprinted polymers for selective extraction from biological samples .
  3. Research Applications: Investigated for potential roles in treating anxiety disorders due to its calming effects on heart rate during stress.
Synthetic Pathways & Industrial Production of Atenolol

Historical Evolution of Beta-Blocker Synthesis Leading to Atenolol

The development of beta-blockers originated from Sir James Black’s pioneering work in the 1950s–1960s, which focused on reducing myocardial oxygen demand for angina treatment. Early non-selective beta-blockers like pronethalol (1962) and propranolol (1964) established the therapeutic potential of β-adrenergic antagonism [2] [7]. However, their lack of receptor subtype specificity led to side effects, such as bronchoconstriction. Raymond Ahlquist’s receptor classification (β₁ vs. β₂) and the discovery of cardiac-specific β₁-receptors spurred efforts to design cardioselective agents [7].

Atenolol emerged from Imperial Chemical Industries (ICI) in 1976 as a second-generation β₁-selective antagonist. Its structure strategically incorporates a para-amide substituent (4-carbamoylmethylphenol) linked to an oxypropanolamine side chain. This design minimized affinity for pulmonary/vascular β₂-receptors while maintaining potency at cardiac β₁-receptors [7] [2]. Industrially, atenolol synthesis initially relied on DL-4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid as precursors. Modern routes exploit commercially available 2-(4-hydroxyphenyl)acetamide, reacting it with excess epichlorohydrin (serving as both reagent and solvent) in the presence of piperidine to form the glycidyl ether intermediate. Subsequent ring-opening with isopropylamine (IPA) yields racemic atenolol [1] [3].

Table 1: Evolution of Beta-Blocker Synthesis

GenerationKey DrugReceptor SelectivityStructural Innovation
FirstPropranololNon-selective (β₁/β₂)Naphthalene oxypropanolamine
SecondAtenololβ₁-selectivepara-Acetamidophenoxypropanolamine
ThirdNebivololβ₁-selective + VasodilatoryNitric oxide-donating moiety

Green Chemistry Approaches in Modern Atenolol Manufacturing

Traditional atenolol synthesis faces environmental challenges, including high waste generation (80% solvent-related waste per GlaxoSmithKline reports) and use of volatile organic compounds (VOCs) like chlorinated solvents [1] [3]. Recent innovations prioritize sustainability:

  • Deep Eutectic Solvents (DESs): A one-pot DES-based method uses choline chloride-ethylene glycol (ChCl:EG, 1:2 molar ratio) to replace VOCs. This system eliminates the need for additional catalysts or bases, achieving 95% yield under mild conditions (40°C, 6 hours). Key advantages include 95% regioselectivity toward the glycidyl ether intermediate, avoidance of chromatographic purification, and scalability to gram-scale production [1] [3].
  • Glycerol as Solvent: Glycerol, a biodiesel byproduct, serves as a recyclable, biodegradable medium for the ring-opening step. It facilitates atenolol synthesis without catalysts, reducing process mass intensity (PMI) by >30% compared to toluene or DMF-based systems [6].
  • Metrics: The CHEM21 toolkit analysis confirms DES-based routes enhance atom economy (87% vs. 68% in classical synthesis), reaction mass efficiency (RME >0.9), and process mass intensity (PMI <5) [3].

Table 2: Environmental Metrics for Atenolol Synthesis Methods

MethodPMIAtom Economy (%)RMEE-factor
Classical Industrial58680.4545
DES-Based (ChCl:EG)4.8870.923.2
Glycerol-Promoted11850.788

Enantioselective Synthesis Challenges for (R)- and (S)-Atenolol Isomers

Atenolol contains a chiral center, with the (S)-enantiomer exhibiting ~100-fold greater β₁-blocking activity than the (R)-enantiomer. Industrial racemic synthesis complicates pharmacology, as the (R)-isomer may contribute to side effects (e.g., bradycardia) without therapeutic benefit [8] [9]. Two strategies address this:

  • Chemical Resolution: Patent CN103739512A details a stereospecific route using (R)-epichlorohydrin to generate (S)-4-[(2-oxiranyl)methoxy]phenylacetamide, followed by amination with dimethylamine. This method avoids diastereomer crystallization but requires chiral-pure starting materials [8].
  • Biocatalytic Resolution: Lipases (e.g., Candida rugosa OF/MY isoforms) immobilized on aminated chitosan-magnetite nanoparticles (Fe₃O₄-CS-Et-(NH₂)₂/₃) enable kinetic resolution. In toluene/[EMIM][BF₄] ionic liquid systems, vinyl acetate acetylates (R)-atenolol preferentially, leaving (S)-atenolol unreacted (eep = 93.22%, E = 59.96). Immobilization enhances enzyme reusability (>5 cycles without activity loss) [9] [4].Challenges persist in scaling enantioselective processes. Chemical methods require expensive chiral auxiliaries, while enzymatic approaches face substrate solubility limitations in biphasic systems. Computational modeling of intramolecular cyclization (e.g., Kirby’s N-alkylmaleamic acid model) aids prodrug design but remains experimental for atenolol [5].

Table 3: Enantioselective Synthesis Techniques for (S)-Atenolol

MethodCatalyst/Reagentee (%)Yield (%)Limitations
Chiral Epichlorohydrin(R)-Epichlorohydrin>9982High-cost starting materials
Lipase OF ImmobilizationFe₃O₄-CS-Et-(NH₂)₃93.2243Substrate solubility
Lipase MY in [EMIM][BF₄]Free Candida rugosa MY92.9638Lower enantioselectivity (E=45)

Compounds Mentioned in Article

  • Pronethalol
  • Propranolol
  • Atenolol
  • Nebivolol
  • DL-4-Hydroxyphenylglycine
  • 4-Hydroxyphenylacetic acid
  • 2-(4-Hydroxyphenyl)acetamide
  • Epichlorohydrin
  • Isopropylamine (IPA)
  • Choline chloride-ethylene glycol (ChCl:EG)
  • Glycerol
  • (R)-Epichlorohydrin
  • Dimethylamine
  • Vinyl acetate
  • [EMIM][BF₄] (1-Ethyl-3-methylimidazolium tetrafluoroborate)

Properties

CAS Number

60966-51-0

Product Name

Atenolol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.